(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol
CAS No.: 2113728-19-9
Cat. No.: VC11547518
Molecular Formula: C6H9IO4
Molecular Weight: 272.04 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2113728-19-9 |
|---|---|
| Molecular Formula | C6H9IO4 |
| Molecular Weight | 272.04 g/mol |
| IUPAC Name | (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol |
| Standard InChI | InChI=1S/C6H9IO4/c7-3-2-11-4(1-8)6(10)5(3)9/h2,4-6,8-10H,1H2/t4-,5-,6-/m1/s1 |
| Standard InChI Key | KFXRSUGIRMUELU-HSUXUTPPSA-N |
| Isomeric SMILES | C1=C([C@H]([C@@H]([C@H](O1)CO)O)O)I |
| Canonical SMILES | C1=C(C(C(C(O1)CO)O)O)I |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s molecular formula, C₆H₉IO₄, reflects a pyranose ring system substituted with hydroxymethyl, hydroxyl, and iodine groups. Its SMILES notation, C1=C([C@H]([C@@H]([C@H](O1)CO)O)O)I, explicitly defines the stereochemistry at positions 2, 3, and 4 as R, S, and S, respectively . This configuration is critical for its reactivity in cross-coupling reactions, as the spatial arrangement of hydroxyl groups influences hydrogen bonding and metal coordination .
Synthesis and Reactivity
Preparation from Carbohydrate Precursors
This iodinated glycal is synthesized via iodination of glucal derivatives. For instance, 2-iodoglucal (a closely related precursor) is generated by treating tri-O-acetyl-D-glucal with iodine monochloride, followed by deprotection . The final compound is obtained through stereoselective hydroxylation, preserving the (2R,3S,4S) configuration .
Physicochemical Properties
Collision Cross-Section (CCS) Data
Ion mobility spectrometry predicts CCS values for various adducts, essential for mass spectrometric identification :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 272.96184 | 143.3 |
| [M+Na]⁺ | 294.94378 | 146.0 |
| [M-H]⁻ | 270.94728 | 137.8 |
These values aid in distinguishing this compound from isomers in complex mixtures.
Thermal and Spectroscopic Characteristics
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IR Spectroscopy: Key bands include O-H stretch (3210 cm⁻¹), C≡C stretch (2130 cm⁻¹), and C-I stretch (960 cm⁻¹) .
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Optical Rotation: [α]²⁰_D = +36.0 (c = 0.1, CHCl₃), confirming chirality .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (300 MHz, CD₃OD):
¹³C NMR (75 MHz, CD₃OD):
High-Resolution Mass Spectrometry (HRMS)
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Isotopic Pattern: Distinctive iodine signature (1:1 ratio for [M]⁺ and [M+2]⁺ due to ¹²⁷I and ¹²⁹I) .
Applications in Organic Synthesis
Glyco-Alkynone Synthesis
The compound’s iodine atom enables cross-coupling with alkynes, producing glyco-alkynones used in drug discovery. For example, reaction with 4-methoxyphenylacetylene yields 3d, a potential kinase inhibitor precursor .
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